molecular formula C16H13BrO2 B12008915 [3-(Bromomethyl)-3-phenyloxiran-2-yl](phenyl)methanone CAS No. 23265-28-3

[3-(Bromomethyl)-3-phenyloxiran-2-yl](phenyl)methanone

Katalognummer: B12008915
CAS-Nummer: 23265-28-3
Molekulargewicht: 317.18 g/mol
InChI-Schlüssel: PNXBIYWYSDILPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is an organic compound with a complex structure that includes a bromomethyl group, a phenyloxirane ring, and a phenylmethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone typically involves the reaction of a suitable precursor with brominating agents under controlled conditions. One common method involves the bromination of a phenyloxirane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like acetone or water.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is used as an intermediate in the synthesis of complex organic molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.

Medicine

In medicinal chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of molecules with specific biological activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone involves its interaction with nucleophiles through the bromomethyl group. This interaction leads to the formation of covalent bonds, which can modify the structure and function of target molecules. The compound’s ability to undergo various chemical reactions allows it to participate in multiple pathways, making it a versatile tool in chemical and biological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone
  • 3-(Iodomethyl)-3-phenyloxiran-2-ylmethanone
  • 3-(Hydroxymethyl)-3-phenyloxiran-2-ylmethanone

Uniqueness

Compared to its analogs, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom’s size and electronegativity influence the compound’s behavior, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

CAS-Nummer

23265-28-3

Molekularformel

C16H13BrO2

Molekulargewicht

317.18 g/mol

IUPAC-Name

[3-(bromomethyl)-3-phenyloxiran-2-yl]-phenylmethanone

InChI

InChI=1S/C16H13BrO2/c17-11-16(13-9-5-2-6-10-13)15(19-16)14(18)12-7-3-1-4-8-12/h1-10,15H,11H2

InChI-Schlüssel

PNXBIYWYSDILPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)(CBr)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.